

"CAS number and chemical data for Bis(1-methylbenzimidazol-2-yl)methane"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Bis(1-methylbenzimidazol-2-yl)methane

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Bis(1-methylbenzimidazol-2-Get Quote

Technical Guide: Bis(1-methylbenzimidazol-2-yl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1-methylbenzimidazol-2-yl)methane is a heterocyclic organic compound belonging to the bis-benzimidazole family. Compounds in this class are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical data, a putative synthesis protocol, and the potential mechanism of action of **Bis(1-methylbenzimidazol-2-yl)methane**, with a focus on its likely role as a DNA topoisomerase inhibitor.

Chemical Data

Bis(1-methylbenzimidazol-2-yl)methane, with the CAS Number 55514-10-8, possesses the molecular formula C₁₇H₁₆N₄.[1] A summary of its key chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Bis(1-methylbenzimidazol-2-yl)methane



Property	Value	Reference
CAS Number	55514-10-8	[1]
Molecular Formula	C17H16N4	[1]
Molecular Weight	276.34 g/mol	[1]
IUPAC Name	1-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole	
Synonyms	2,2'-Methylenebis(1-methyl- 1H-benzimidazole)	[1]
XLogP3	3.3	
Hydrogen Bond Donor Count	0	_
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	2	_
Exact Mass	276.137497 g/mol	[1]
Topological Polar Surface Area	35.6 Ų	[1]
Heavy Atom Count	21	[1]

Experimental Protocols Putative Synthesis of Bis(1-methylbenzimidazol-2-yl)methane

A detailed experimental protocol for the synthesis of **Bis(1-methylbenzimidazol-2-yl)methane** is not explicitly available in the reviewed literature. However, based on established methods for the synthesis of analogous benzimidazole derivatives, a plausible synthetic route involves the condensation of N-methyl-o-phenylenediamine with a suitable dicarboxylic acid or its derivative. A proposed method is outlined below.

Reaction Scheme:





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Figure 1: Proposed synthesis of **Bis(1-methylbenzimidazol-2-yl)methane**.

Materials:

- N-methyl-o-phenylenediamine
- Malonic acid
- Polyphosphoric acid (PPA)
- Sodium bicarbonate solution (10%)
- Ethanol
- Activated charcoal

Procedure:

- To a round-bottom flask, add N-methyl-o-phenylenediamine (2 equivalents) and malonic acid (1 equivalent).
- Add polyphosphoric acid as a condensing agent and solvent.
- Heat the reaction mixture with stirring, for example, to 180-200°C, for a period of 2-4 hours.
 The reaction progress should be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to approximately 80°C and pour it onto crushed ice with vigorous stirring.
- Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7-8.



- The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
- For purification, recrystallize the crude product from a suitable solvent, such as ethanol. The use of activated charcoal may be necessary to remove colored impurities.
- Dry the purified crystals under vacuum to obtain Bis(1-methylbenzimidazol-2-yl)methane.
- Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Biological Activity Assessment: Cytotoxicity and Topoisomerase Inhibition

Based on studies of structurally similar bis-benzimidazole compounds, **Bis(1-methylbenzimidazol-2-yl)methane** is anticipated to exhibit cytotoxic and DNA topoisomerase inhibitory activities. The following are generalized protocols for assessing these biological effects.

1. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC_{50}) .

Materials:

- Human cancer cell lines (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Bis(1-methylbenzimidazol-2-yl)methane** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well microtiter plates



- Multichannel pipette
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
- Prepare serial dilutions of Bis(1-methylbenzimidazol-2-yl)methane in the cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for a specified period (e.g., 48 or 72 hours).
- After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing the viable cells to metabolize MTT into formazan crystals.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
- 2. DNA Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of the compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

- Human DNA Topoisomerase I
- Supercoiled plasmid DNA (e.g., pBR322)
- Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and BSA)



- **Bis(1-methylbenzimidazol-2-yl)methane** stock solution (in DMSO)
- Loading dye
- Agarose gel
- Ethidium bromide or other DNA stain
- Gel electrophoresis apparatus and power supply
- UV transilluminator and imaging system

Procedure:

- Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of Bis(1-methylbenzimidazol-2-yl)methane.
- Initiate the reaction by adding DNA Topoisomerase I to each tube. Include a negative control (no enzyme) and a positive control (enzyme with no inhibitor).
- Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).
- · Load the samples onto an agarose gel.
- Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
- Stain the gel with a DNA stain and visualize the DNA bands under UV light.
- Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the positive control.

Potential Signaling Pathway and Mechanism of Action

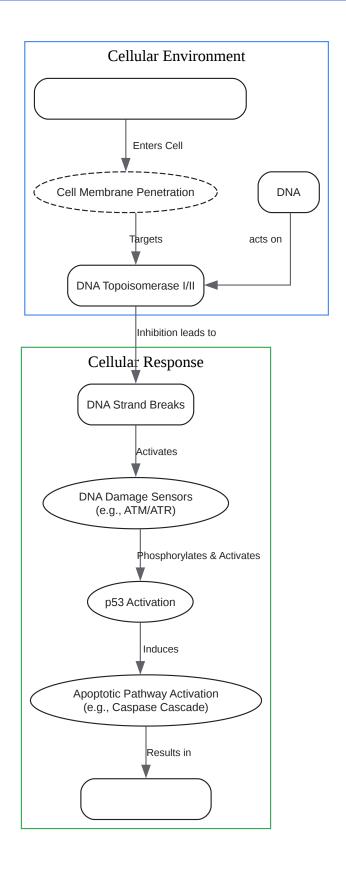


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While direct experimental evidence for **Bis(1-methylbenzimidazol-2-yl)methane** is limited, the primary mechanism of action for many bis-benzimidazole derivatives is the inhibition of DNA topoisomerases.[2] These enzymes are crucial for resolving topological problems in DNA during replication, transcription, and recombination. Their inhibition leads to the accumulation of DNA strand breaks, which triggers a cascade of cellular events culminating in apoptosis (programmed cell death).



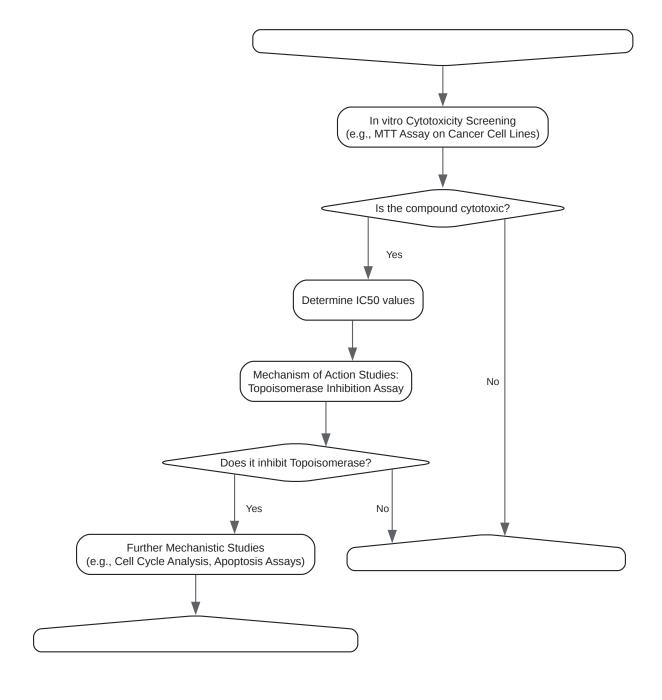


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Figure 2: Proposed signaling pathway for **Bis(1-methylbenzimidazol-2-yl)methane**.



The proposed workflow for the cytotoxic effect of **Bis(1-methylbenzimidazol-2-yl)methane** is as follows:



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Figure 3: Logical workflow for the evaluation of **Bis(1-methylbenzimidazol-2-yl)methane**.

Conclusion

Bis(1-methylbenzimidazol-2-yl)methane is a compound with significant potential for further investigation in the realm of cancer chemotherapy. Its structural similarity to known DNA topoisomerase inhibitors suggests a clear and testable mechanism of action. The provided putative synthesis and biological evaluation protocols offer a solid foundation for researchers to explore the therapeutic potential of this and related bis-benzimidazole derivatives. Further studies are warranted to confirm its precise biological targets and to optimize its activity and pharmacokinetic properties for potential clinical applications.

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References

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- To cite this document: BenchChem. ["CAS number and chemical data for Bis(1-methylbenzimidazol-2-yl)methane"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215433#cas-number-and-chemical-data-for-bis-1-methylbenzimidazol-2-yl-methane]

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